BenchChemオンラインストアへようこそ!

Didemnin B

Marine natural products Cyclic depsipeptides Structure-activity relationship

Secure ≥98% pure Didemnin B (CAS 77327-05-0), the gold-standard reference for didemnin-class SAR. A mere two-hydrogen difference separates it from the 6–10x more potent plitidepsin, making it indispensable for quantifying scaffold modifications and benchmarking novel analog safety against its documented clinical toxicity profile. Ideal for eEF1A GTP-state trapping, cryo-EM, and translational dynamics studies. Guarantee assay validity with the authentic scaffold.

Molecular Formula C57H89N7O15
Molecular Weight 1112.4 g/mol
CAS No. 77327-05-0
Cat. No. B1670500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemnin B
CAS77327-05-0
Synonymsdidemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A
Molecular FormulaC57H89N7O15
Molecular Weight1112.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
InChIInChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
InChIKeyKYHUYMLIVQFXRI-SJPGYWQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Didemnin B (CAS 77327-05-0): Procurement Guide for the First Marine-Derived Clinical Anticancer Depsipeptide


Didemnin B (CAS 77327-05-0) is a cyclic depsipeptide originally isolated from the Caribbean tunicate Trididemnum solidum [1]. It is the prototypical member of the didemnin class of marine natural products and was the first marine-derived compound to enter clinical trials as an antineoplastic agent in the United States (1984) [2]. Its primary molecular target is eukaryotic elongation factor 1 alpha (eEF1A), to which it binds in a GTP-dependent manner, trapping the factor in a conformation that prevents aminoacyl-tRNA accommodation and thereby inhibits protein synthesis [3]. Didemnin B also induces apoptosis and exhibits antiviral and immunosuppressive properties [4]. Despite its historical importance and potent preclinical activity, its clinical development was discontinued due to dose-limiting toxicities, prompting the development of semisynthetic second-generation analogs [5].

Why Didemnin B Cannot Be Substituted with Other eEF1A Inhibitors or Didemnin Congeners Without Functional Validation


Didemnin B shares its primary molecular target (eEF1A) with structurally distinct cyclic peptides such as ternatin-4, yet these compounds exhibit mechanistically divergent effects on translation dynamics and produce different physiological outcomes despite binding to a common allosteric site [1]. Within the didemnin family itself, structural variations profoundly impact both therapeutic index and toxicity profile: the removal of two hydrogen atoms to generate dehydrodidemnin B (plitidepsin) yields a compound with approximately 6- to 10-fold greater anticancer potency and markedly reduced bone marrow, cardiac, and neurological toxicity [2][3]. Furthermore, natural congeners such as nordidemnin exhibit equipotent activity to didemnin B in certain assays, but modifications to the linear peptide chain—including terminal residue substitutions or chirality inversions—can cause dramatic loss of cytotoxic activity, underscoring the structure-activity sensitivity of this scaffold [4]. Consequently, generic substitution of didemnin B with any analog, congener, or alternative eEF1A inhibitor without experimental validation is scientifically unjustified and carries a high risk of irreproducible or misleading results.

Quantitative Differentiation Evidence for Didemnin B (CAS 77327-05-0) Relative to Comparators


Structural Distinction: Didemnin B vs. Plitidepsin (Dehydrodidemnin B) and the 6–10× Activity Differential

Didemnin B and its semisynthetic second-generation derivative plitidepsin (dehydrodidemnin B, Aplidin®) differ structurally by only two hydrogen atoms: the terminal lactyl-proline residue in didemnin B is oxidized to a pyruvoyl-proline residue in plitidepsin [1]. This minimal structural modification produces a quantifiable 6- to 10-fold enhancement in anticancer activity relative to didemnin B, alongside a substantially reduced toxicity profile that enabled regulatory approval [1][2].

Marine natural products Cyclic depsipeptides Structure-activity relationship Anticancer agents

Mechanistic Differentiation: Didemnin B vs. Ternatin-4 in eEF1A-Mediated Translation Inhibition

Although didemnin B and the structurally unrelated cyclic peptide ternatin-4 both bind to a common allosteric site on the eEF1A(GTP)-aa-tRNA ternary complex and inhibit translation, single-molecule fluorescence imaging and cryo-EM studies demonstrate that they exhibit distinct effects on aa-tRNA selection dynamics and produce different in vitro and in vivo protein synthesis inhibition profiles [1]. Didemnin B traps eEF1A in an intermediate state of aa-tRNA selection that prevents eEF1A release and aa-tRNA accommodation, but the kinetic and conformational consequences differ measurably from those induced by ternatin-4 [1].

Translation elongation eEF1A inhibitors Ribosome biochemistry Single-molecule FRET

Cytotoxic Potency Benchmarking: Didemnin B L1210 Leukemia IC50 vs. Reference Compound Adriamycin

Didemnin B demonstrates potent cytotoxic activity against murine L1210 lymphocytic leukemia cells, with an IC50 of 1.1 ng/mL (approximately 1 nM), corresponding to 0.001 μg/mL producing 50% growth inhibition [1][2]. In comparative videomicrofluorometric studies using adriamycin (doxorubicin) as a reference compound, didemnin B exhibited a distinct mechanism of cytotoxicity: at its IC50 dose of 20 nM against CEM-WT lymphoblasts, didemnin B induced S-phase accumulation and a 50% decrease in mitochondrial labeling by Rhodamine 123, indicating reduced mitochondrial energetic state, whereas adriamycin produced a different cell cycle perturbation pattern [3].

Cytotoxicity assays Leukemia models IC50 determination Antineoplastic screening

Clinical Toxicity and Therapeutic Index: Didemnin B vs. Plitidepsin in Human Trials

Phase I clinical evaluation of didemnin B in 35 patients with advanced cancer using a 5-day bolus schedule established nausea and vomiting as the dose-limiting toxicity, with a recommended Phase II dose of 1.6 mg/m²/day [1]. Subsequent Phase II trials using didemnin B at recommended doses were associated with poor efficacy, while more aggressive regimens produced higher toxicity including cardiotoxicity, ultimately leading to cessation of its clinical development [2]. In contrast, the second-generation analog plitidepsin demonstrated a superior therapeutic index with less bone marrow toxicity, cardiotoxicity, and neurotoxicity in patients, and achieved regulatory approval in Australia (TGA, 2018) for relapsed/refractory multiple myeloma in combination with dexamethasone [3][4].

Phase I clinical trials Dose-limiting toxicity Therapeutic index Drug development

Congener Activity Equivalence: Didemnin B vs. Nordidemnin in Murine Tumor Models

Nordidemnin, a natural analog of didemnin B, has been evaluated for cytotoxic activity against L1210 leukemia and antineoplastic activity against P388 leukemia and B16 melanoma [1]. In direct comparative studies, nordidemnin was found to be as active as didemnin B across all three tumor models, establishing functional equivalence for this specific natural congener [1]. In contrast, synthetic modifications to the linear peptide chain—including replacement of the terminal lactyl residue with mandelyl or 3-(p-hydroxyphenyl)propionyl residues—did not affect cytotoxic activity (ID50 of 1.1 nM and 1.2 nM, respectively), whereas the lipophilic palmityl residue substitution induced a dramatic loss of activity, and inversion of chirality at the MeLeu joining residue caused a marked reduction in vitro [1].

Natural product analogs Congener comparison P388 leukemia B16 melanoma

GTP-Dependent Target Binding Specificity: Didemnin B Binding to eEF1A Requires GTP but Does Not Inhibit GTPase Activity

Affinity chromatography studies using an immobilized didemnin B column identified the 49-kDa guanine nucleotide-binding elongation factor EF-1 alpha (eEF1A) as the major retained protein from cellular lysates, confirmed by peptide sequence analysis [1]. Didemnin B binds to eEF1A exclusively in the presence of GTP, demonstrating nucleotide-state-dependent target engagement that is mechanistically distinct from GTPase inhibitors. Notably, didemnin B does not inhibit the GTPase activity of eEF1A, distinguishing it from other elongation factor-targeting compounds such as kirromycin [1].

eEF1A GTPase Affinity chromatography Translation elongation factor

Validated Research and Procurement Applications for Didemnin B (CAS 77327-05-0)


Translation Elongation Mechanism Studies Using Single-Molecule Imaging and Cryo-EM

Didemnin B is validated for use in single-molecule fluorescence imaging and cryo-EM studies investigating the conformational dynamics of eEF1A-mediated aa-tRNA selection on mammalian ribosomes [1]. Its distinct trapping mechanism—stabilizing eEF1A in a GTPase-activated conformation that prevents aa-tRNA accommodation—provides a well-characterized tool for probing translation elongation intermediates. Researchers should note that structurally unrelated eEF1A-binding cyclic peptides (e.g., ternatin-4) produce different effects on aa-tRNA selection dynamics and cannot be substituted without altering experimental outcomes [1].

Structure-Activity Relationship (SAR) Studies of Cyclic Depsipeptide Anticancer Agents

As the prototypical didemnin-class compound from which second-generation clinical candidates (e.g., plitidepsin) were derived, didemnin B serves as the essential reference standard for SAR studies [1]. The 6- to 10-fold activity differential between didemnin B and its oxidized derivative plitidepsin—arising from a mere two-hydrogen difference—makes didemnin B indispensable for quantifying the functional consequences of structural modifications to the didemnin scaffold [1]. Researchers synthesizing or isolating novel didemnin analogs should include didemnin B as a positive control to benchmark relative potency and validate assay conditions.

Comparative Toxicology and Therapeutic Index Studies in Preclinical Oncology Models

Didemnin B provides a critical comparator compound for preclinical studies evaluating the improved safety profiles of next-generation didemnin derivatives [1]. Its well-documented clinical toxicity profile—including dose-limiting nausea/vomiting at 1.6 mg/m²/day (5-day schedule) and cardiotoxicity at aggressive dosing—establishes a quantitative baseline against which novel analogs can be benchmarked for reduced toxicity [1][2]. Researchers developing didemnin-based therapeutics should include didemnin B as a reference for therapeutic index calculations and structure-toxicity relationship analyses.

eEF1A Target Engagement and GTP-Dependent Binding Assays

The GTP-dependent binding of didemnin B to eEF1A provides a validated biochemical tool for studying nucleotide-state-specific protein-ligand interactions [1]. Didemnin B can be employed in affinity chromatography experiments to purify GTP-bound eEF1A complexes from cellular lysates or in competition binding assays to characterize novel eEF1A-targeting compounds [1]. Its inability to inhibit eEF1A GTPase activity further distinguishes it as a probe for studying translation elongation factor conformations rather than catalytic inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didemnin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.